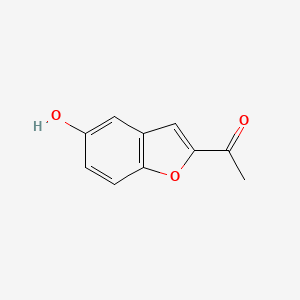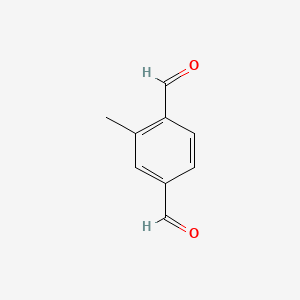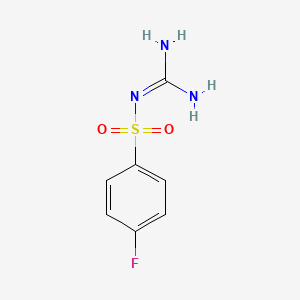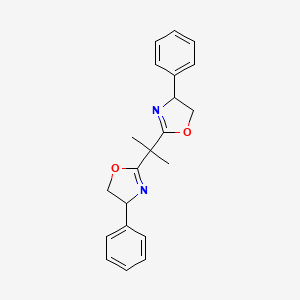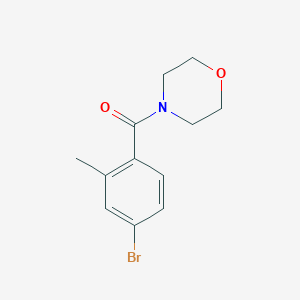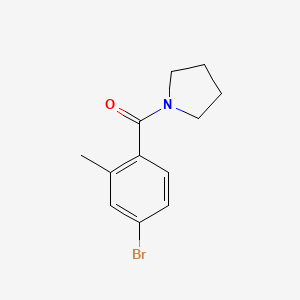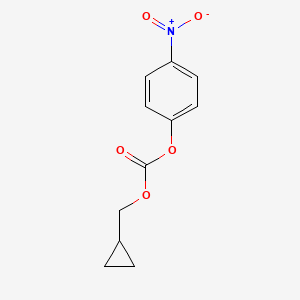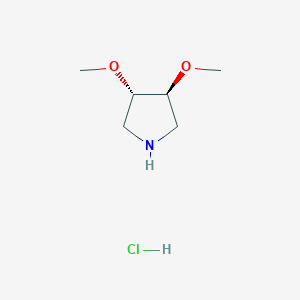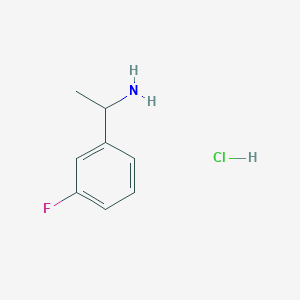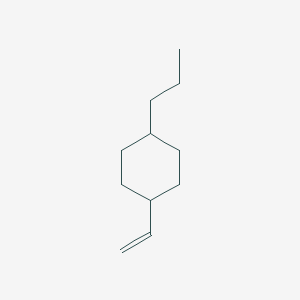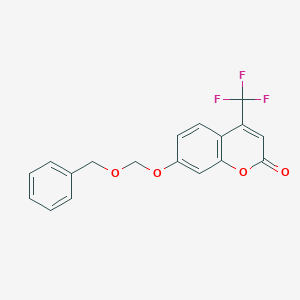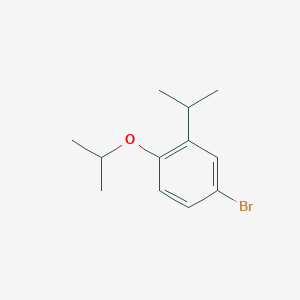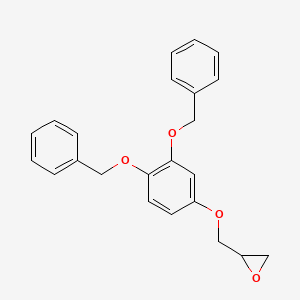
2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane
概要
説明
2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane: is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether group, which is highly reactive due to the ring strain. This particular compound features two benzyloxy groups attached to a phenoxy ring, which is further connected to an oxirane ring through a methylene bridge. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane typically involves the following steps:
-
Preparation of 3,4-Bis(benzyloxy)phenol: : This intermediate can be synthesized by reacting 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.
-
Formation of 3,4-Bis(benzyloxy)phenoxyacetic acid: : The 3,4-Bis(benzyloxy)phenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. This reaction is typically conducted in an aqueous medium.
-
Cyclization to form this compound: : The final step involves the cyclization of 3,4-Bis(benzyloxy)phenoxyacetic acid to form the oxirane ring. This can be achieved using a dehydrating agent such as thionyl chloride or phosphorus oxychloride in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions
-
Oxidation: : The oxirane ring can undergo oxidation reactions to form diols or other oxygenated products. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : Reduction of the oxirane ring can lead to the formation of alcohols. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: : The benzyloxy groups can undergo nucleophilic substitution reactions. Common nucleophiles include halides, amines, and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten compounds.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halide substitution, or primary amines in ethanol for amine substitution.
Major Products
Oxidation: Formation of diols or hydroxy acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted benzyloxy derivatives.
科学的研究の応用
2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.
作用機序
The mechanism of action of 2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane is primarily based on the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can occur under both acidic and basic conditions, resulting in the formation of various products depending on the nucleophile involved. The benzyloxy groups can also participate in reactions, further diversifying the compound’s reactivity.
類似化合物との比較
Similar Compounds
2-((3,4-Dimethoxyphenoxy)methyl)oxirane: Similar structure but with methoxy groups instead of benzyloxy groups.
2-((3,4-Dihydroxyphenoxy)methyl)oxirane: Similar structure but with hydroxy groups instead of benzyloxy groups.
2-((3,4-Dichlorophenoxy)methyl)oxirane: Similar structure but with chloro groups instead of benzyloxy groups.
Uniqueness
2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane is unique due to the presence of benzyloxy groups, which provide additional steric hindrance and electronic effects. These groups can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis. The benzyloxy groups also enhance the compound’s solubility in organic solvents, facilitating its use in various applications.
特性
IUPAC Name |
2-[[3,4-bis(phenylmethoxy)phenoxy]methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-3-7-18(8-4-1)14-26-22-12-11-20(24-16-21-17-25-21)13-23(22)27-15-19-9-5-2-6-10-19/h1-13,21H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNAMETVIBKNEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240540 | |
| Record name | 2-[[3,4-Bis(phenylmethoxy)phenoxy]methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27688-87-5 | |
| Record name | 2-[[3,4-Bis(phenylmethoxy)phenoxy]methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27688-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[3,4-Bis(phenylmethoxy)phenoxy]methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
